MK-0752

Vue d'ensemble

Description

MK-0752 est un puissant inhibiteur de la gamma-sécrétase qui a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. La gamma-sécrétase est un complexe enzymatique qui joue un rôle crucial dans la voie de signalisation Notch, qui est impliquée dans la différenciation, la prolifération et l'apoptose cellulaires. En inhibant la gamma-sécrétase, this compound peut moduler la voie de signalisation Notch, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the Notch signaling pathway.

Biology: Investigated for its effects on cell differentiation and proliferation.

Medicine: Studied in clinical trials for the treatment of various cancers, including pancreatic ductal adenocarcinoma and uterine leiomyosarcoma

Industry: Potential applications in the development of novel cancer therapies and as a research tool in drug discovery

Mécanisme D'action

Target of Action

MK-0752, a potent and orally active compound, primarily targets the Gamma-secretase subunit APH-1A . Gamma-secretase is an enzyme required for the activation of the Notch pathway . The Notch pathway plays a crucial role in cell proliferation, survival, apoptosis, and differentiation .

Mode of Action

This compound acts as a specific inhibitor of Gamma-secretase . It interacts with the Gamma-secretase subunit APH-1A, inhibiting its function . This inhibition leads to a dose-dependent reduction of Aβ40, a peptide produced by the action of Gamma-secretase on amyloid precursor protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting Gamma-secretase, this compound prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of the Notch pathway . This inhibition disrupts the normal signaling of the pathway, affecting the transcription of prosurvival genes such as the hairy enhancer of split (HES) gene families .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It is known that this compound can cross theblood-brain barrier . The compound is administered orally, and its half-life is approximately 15 hours .

Result of Action

The inhibition of the Notch pathway by this compound leads to a reduction in the generation of Aβ in the central nervous system (CNS) . In clinical trials, this compound has shown potential antitumor efficacy. For instance, in a study involving patients with pancreatic cancer, 13 out of 19 patients achieved stable disease, and one patient achieved a confirmed partial response .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s toxicity is schedule-dependent

Safety and Hazards

MK-0752 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In clinical trials, the most common drug-related toxicities were diarrhea, nausea, vomiting, and fatigue .

Orientations Futures

MK-0752 has shown promise in clinical trials for the treatment of various diseases, including Alzheimer’s disease and various cancers . It has been found to be effective in pre-clinical models of pancreatic cancer, in combination with gemcitabine . Future research may focus on its potential as a candidate for cancer stem cell-targeting therapy .

Analyse Biochimique

Biochemical Properties

MK-0752 shows a dose-dependent reduction of Aβ40 with an IC50 of 5 nM in human SH-SY5Y cells . It interacts with γ-secretase, an enzyme that plays a crucial role in the cleavage of single-pass transmembrane proteins within their transmembrane domain .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to decrease cellular invasion and increase apoptosis in uterine leiomyosarcoma cells . In another study, this compound demonstrated strong cytotoxic and antimigratory potential in all cell lines, with the strongest effects observed in the HPV-positive cell line .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of γ-secretase . This inhibition results in a decrease in the production of Aβ40, a peptide that is implicated in the pathogenesis of Alzheimer’s disease . Additionally, this compound has been found to decrease the expression of HES1, a downstream target of the Notch signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, a study found that this compound reduced the generation of new amyloid β protein in the brain of rhesus monkeys . No increase in this compound AUC (area under the curve) was observed beyond 1800mg once weekly .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, in a study involving rhesus monkeys, the generation of new amyloid β protein was partially blocked with the administration of 60 mg/kg of this compound, and nearly completely blocked at the 240 mg/kg dose .

Transport and Distribution

Details regarding the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound is orally bioavailable and can cross the blood-brain barrier .

Subcellular Localization

Given its role as a γ-secretase inhibitor, it is likely that this compound interacts with γ-secretase at the cell membrane, where this enzyme is typically localized .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de MK-0752 implique plusieurs étapes, à commencer par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend les étapes suivantes :

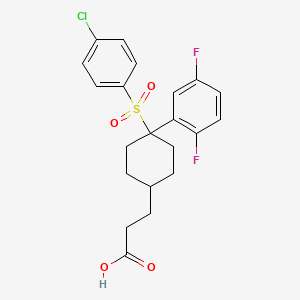

Formation de l'intermédiaire cyclohexyle : Cette étape implique la réaction du chlorure de 4-chlorobenzènesulfonyle avec la 4-(2,5-difluorophényl)cyclohexanone en présence d'une base telle que la triéthylamine.

Formation du dérivé de l'acide propanoïque : L'intermédiaire cyclohexyle est ensuite mis en réaction avec l'acide 3-bromopropanoïque en présence d'une base pour former le produit final, this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de chimie en flux continu et de techniques de purification avancées pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

MK-0752 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : La réduction de this compound peut conduire à la formation des alcools correspondants.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorure de sulfonyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Alcools.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie : Utilisé comme composé d'outil pour étudier la voie de signalisation Notch.

Biologie : Étudié pour ses effets sur la différenciation et la prolifération cellulaires.

Médecine : Étudié dans des essais cliniques pour le traitement de divers cancers, notamment l'adénocarcinome canalaire pancréatique et le léiomyosarcome utérin

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant la gamma-sécrétase, un complexe enzymatique impliqué dans le clivage du récepteur Notch. Cette inhibition empêche la libération du domaine intracellulaire de Notch, bloquant ainsi l'activation de la voie de signalisation Notch. La voie Notch est cruciale pour la différenciation, la prolifération et l'apoptose cellulaires, et sa dysrégulation est impliquée dans divers cancers. En modulant cette voie, this compound peut inhiber la croissance des cellules cancéreuses et induire l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

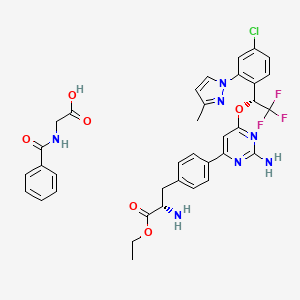

PF-03084014 : Un autre inhibiteur de la gamma-sécrétase qui cible la voie de signalisation Notch.

RO4929097 : Un inhibiteur de la gamma-sécrétase étudié pour son potentiel en thérapie anticancéreuse.

LY3039478 : Un inhibiteur de la gamma-sécrétase avec des mécanismes d'action similaires.

Unicité de MK-0752

This compound est unique en raison de sa forte puissance et de sa spécificité pour la gamma-sécrétase. Il a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier en association avec d'autres agents chimiothérapeutiques. Sa capacité à traverser la barrière hémato-encéphalique en fait également un candidat précieux pour le traitement des cancers du système nerveux central .

Propriétés

IUPAC Name |

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGJIFAKUZNNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026086, DTXSID70915051 | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471905-41-6, 952578-68-6 | |

| Record name | MK-0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0752 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0752 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

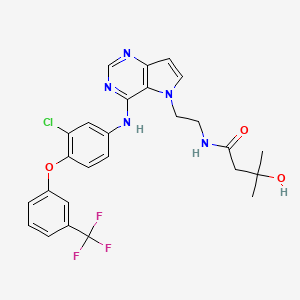

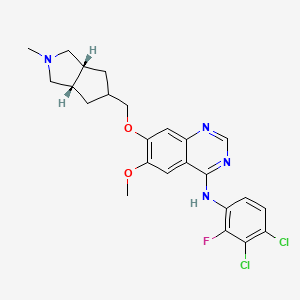

Feasible Synthetic Routes

Q1: How does MK0752 interact with its target and what are the downstream effects?

A1: MK0752 is a synthetic small molecule that acts as a gamma-secretase inhibitor. [] Gamma-secretase is an enzyme complex involved in the cleavage of Notch receptors, which are transmembrane proteins involved in various cellular processes, including cell fate determination, survival, and proliferation. [] By inhibiting gamma-secretase, MK0752 prevents the cleavage of Notch receptors, effectively blocking the Notch signaling pathway. [] This inhibition has been shown to induce growth arrest and apoptosis in tumor cells with overactivated Notch signaling. []

Q2: What is known about MK0752's efficacy in preclinical models of cancer?

A2: Research indicates that MK0752 has demonstrated antineoplastic effects in vitro in HPV-positive head and neck squamous cell carcinoma. [] Additionally, studies have investigated the potential of MK0752 in treating triple-negative breast cancer (TNBC) by incorporating it into solid lipid nanoparticles (SLNs) functionalized with DR-5 and DLL-4 monoclonal antibodies. [] This approach aims to improve the targeted delivery of MK0752 to TNBC cells and enhance its therapeutic efficacy while minimizing off-target side effects. []

Q3: Has MK0752 been studied in a clinical setting?

A3: Yes, MK0752 has been investigated in a Phase I clinical trial involving children with recurrent or refractory central nervous system (CNS) malignancies. [, ] The trial aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of MK0752 in this patient population. [] Additionally, researchers assessed the expression of Notch and HES proteins in peripheral blood mononuclear cells (PBMCs) before and after treatment with MK0752. []

Q4: Are there any preclinical studies looking at the impact of MK0752 on specific cell types?

A4: Yes, research has shown that MK0752 can ameliorate sepsis-induced renal injury in a mouse model by reducing proinflammatory cytokines and modulating the Notch1 signaling pathway. [] Further investigation revealed that MK0752 effectively reduced the protein expression of Notch1, CXCR4, and p-mTOR in glioma initiating cells (GICs), leading to reduced invasion and migration capabilities of these cells. [] These findings highlight the potential of MK0752 as a therapeutic agent targeting Notch1 signaling in various disease contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

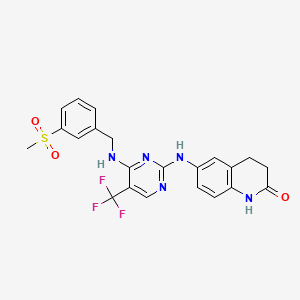

![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)